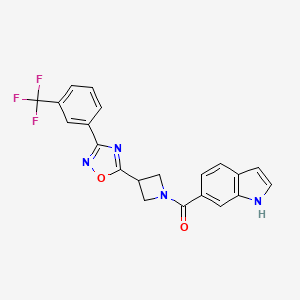
1-(2-Fluoro-5-methylphenyl)-4-prop-2-enylpyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoro-5-methylphenyl)-4-prop-2-enylpyrazine-2,3-dione is an organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with a prop-2-enyl group attached to the pyrazine ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
The synthesis of 1-(2-Fluoro-5-methylphenyl)-4-prop-2-enylpyrazine-2,3-dione can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the treatment of pyrazine derivatives with isocyanates in the presence of triethylamine, which allows for the formation of the desired compound under mild reaction conditions .
Analyse Des Réactions Chimiques
1-(2-Fluoro-5-methylphenyl)-4-prop-2-enylpyrazine-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
1-(2-Fluoro-5-methylphenyl)-4-prop-2-enylpyrazine-2,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anticancer properties, particularly in the treatment of colon cancer cell lines . Additionally, this compound has applications in the development of new drugs and drug delivery systems, owing to its unique structural features and reactivity .
Mécanisme D'action
The mechanism of action of 1-(2-Fluoro-5-methylphenyl)-4-prop-2-enylpyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. In the context of its anticancer properties, this compound has been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins such as Bax and down-regulating anti-apoptotic proteins like Bcl2. This leads to the activation of caspase-3 and the initiation of cell death via the mitochondrial apoptotic pathway .
Comparaison Avec Des Composés Similaires
1-(2-Fluoro-5-methylphenyl)-4-prop-2-enylpyrazine-2,3-dione can be compared with other similar compounds, such as 3-(Dimethylamino)-1-(2-fluoro-5-methylphenyl)-1-propanone and 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives . These compounds share structural similarities, such as the presence of fluorine and methyl groups, but differ in their specific functional groups and overall reactivity. The uniqueness of this compound lies in its combination of a pyrazine ring with a prop-2-enyl group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(2-fluoro-5-methylphenyl)-4-prop-2-enylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-3-6-16-7-8-17(14(19)13(16)18)12-9-10(2)4-5-11(12)15/h3-5,7-9H,1,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNHOIIUKUPRTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N2C=CN(C(=O)C2=O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-benzyl-2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2612703.png)


![N-Propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]but-2-ynamide](/img/structure/B2612710.png)

![N-butyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2612714.png)
![4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2612716.png)
![1-(2,5-dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2612717.png)
![Dimethyl[(piperidin-4-yl)imino]-lambda6-sulfanone dihydrochloride](/img/structure/B2612718.png)
![5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2612719.png)


![2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone](/img/structure/B2612724.png)
![3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine](/img/structure/B2612726.png)
